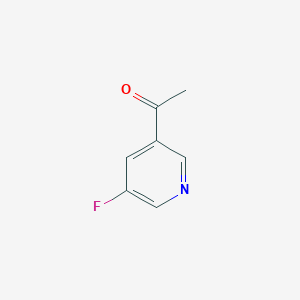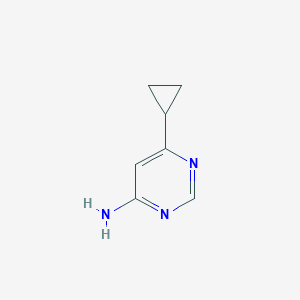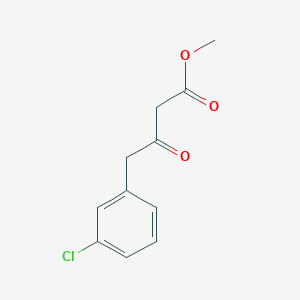
3-Oxo-4-(3-chlorophényl)butanoate de méthyle
Vue d'ensemble
Description
“Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is a chemical compound that belongs to the family of beta-keto esters. It has a molecular weight of 226.66 . The IUPAC name for this compound is methyl 4-(3-chlorophenyl)-3-oxobutanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is 1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthèse organique et chimie médicinale
Ce composé sert d’intermédiaire polyvalent en synthèse organique, notamment dans la construction de molécules complexes aux propriétés médicinales potentielles. Par exemple, il peut être utilisé pour synthétiser des dérivés de la pipérazine, qui sont largement utilisés en pharmacie en raison de leur capacité à améliorer les propriétés pharmacocinétiques . Ces dérivés ont des applications dans le traitement d’un éventail de pathologies, notamment les antihistaminiques, les antiparasitaires, les antifongiques, les antibactériens, les antiviraux, les antipsychotiques, les antidépresseurs, les anti-inflammatoires, les anticoagulants, les antitumoraux et les antidiabétiques.
Science des matériaux
La structure chimique du composé se prête à la modification, ce qui en fait un candidat potentiel pour le développement de nouveaux matériaux. Par exemple, des dérivés de ce composé pourraient être utilisés dans la synthèse de semi-conducteurs organiques ou comme composants dans les diodes électroluminescentes organiques (OLED), contribuant ainsi aux progrès des dispositifs électroniques et optoélectroniques .
Neuropharmacologie
Compte tenu du rôle potentiel du composé dans la synthèse de dérivés de la pipérazine, il pourrait être étudié pour le développement de médicaments ciblant les maladies neurologiques telles que la maladie de Parkinson et la maladie d’Alzheimer. La capacité de créer des molécules capables de franchir la barrière hémato-encéphalique ouvre des possibilités de nouveaux traitements en neuropharmacologie .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known to react with symmetric allylic diacetates or dicarbonates .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of a palladium catalyst, it reacts with symmetric allylic diacetates or dicarbonates to give dihydrofurans .
Biochemical Pathways
The production of dihydrofurans suggests it may influence pathways involving these compounds .
Result of Action
The generation of dihydrofurans could suggest potential impacts on cellular processes involving these compounds .
Action Environment
The requirement of a palladium catalyst for its reaction suggests that the presence of specific catalysts in the environment could influence its action .
Analyse Biochimique
Biochemical Properties
Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This reaction highlights its role in organic synthesis, particularly in the formation of complex molecular structures. The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, facilitating various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function can vary depending on its concentration and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects.
Metabolic Pathways
Methyl 3-oxo-4-(3-chlorophenyl)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels within the cell. For instance, its interaction with specific enzymes can lead to the production of intermediate compounds that participate in further biochemical reactions . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-4-(3-chlorophenyl)butanoate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can vary depending on its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
Methyl 3-oxo-4-(3-chlorophenyl)butanoate exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, the compound’s presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation.
Propriétés
IUPAC Name |
methyl 4-(3-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLZWMDSJSEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)

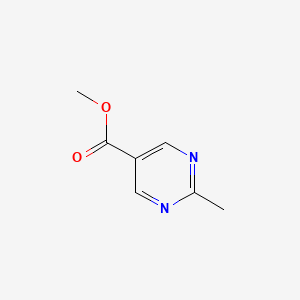
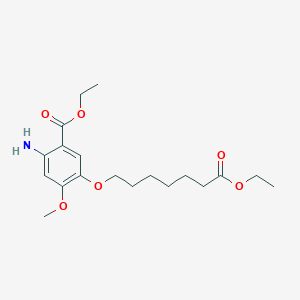
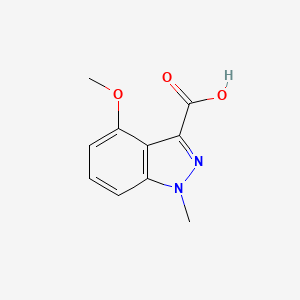

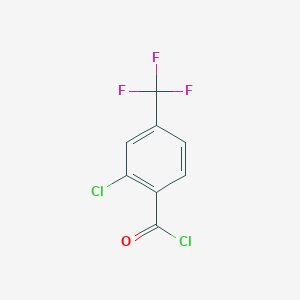
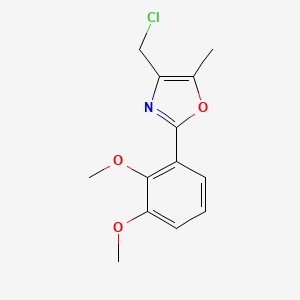
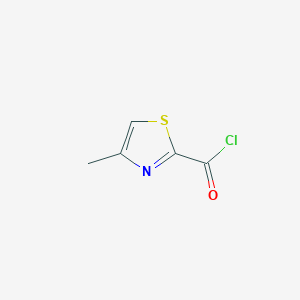
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
